molecular formula C8H11ClN2 B599644 2-(6-Chloropyridin-3-yl)propan-2-amine CAS No. 157763-35-4

2-(6-Chloropyridin-3-yl)propan-2-amine

Cat. No.: B599644
CAS No.: 157763-35-4
M. Wt: 170.64
InChI Key: LEUKIRSZLUMFGP-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H11ClN2. It contains a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 2-position of the propan-2-yl chain.

Mechanism of Action

The compound also contains an amine group, which can act as a base and form salts with acids. This property can affect the compound’s solubility and therefore its bioavailability .

The presence of a chlorine atom might make the compound more lipophilic, which could enhance its ability to cross cell membranes. It could also make the compound more susceptible to metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)propan-2-amine typically involves the reaction of 6-chloropyridine with appropriate reagents to introduce the propan-2-amine group. One common method is the reductive amination of 6-chloropyridine-3-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropyridin-3-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-3-yl)propan-2-ol: Contains a hydroxyl group instead of an amine group.

    6-Chloropyridine-3-carbaldehyde: Contains an aldehyde group instead of a propan-2-amine group.

    2-(6-Chloropyridin-3-yl)ethanamine: Contains an ethyl chain instead of a propan-2-yl chain.

Uniqueness

2-(6-Chloropyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a chlorine-substituted pyridine ring and a propan-2-amine group makes it a versatile intermediate for various synthetic and research applications .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUKIRSZLUMFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724625
Record name 2-(6-Chloropyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157763-35-4
Record name 2-(6-Chloropyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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